1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-pyridin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)14-7-4-11(5-8-14)16-12-3-2-6-13-9-12/h2-3,6,9,11H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUHRWCVZOUPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Piperidin-4-one
Piperidin-4-one undergoes reduction using sodium borohydride (NaBH₄) in methanol at 0–25°C, yielding 4-hydroxypiperidine with 80–90% efficiency. This method is favored for its simplicity and high yield, though the substrate’s commercial availability may limit scalability.
Cyclization of δ-Amino Alcohols
Alternative routes involve cyclization of δ-amino alcohols under acidic conditions. For example, 5-aminopentan-1-ol treated with hydrochloric acid forms 4-hydroxypiperidine via intramolecular nucleophilic substitution. While less common, this approach offers flexibility in stereochemical control.
Introducing the Pyridin-3-yloxy Group
The ether linkage between piperidine and pyridine is established through two principal methods:
Mitsunobu Reaction
The Mitsunobu reaction couples 4-hydroxypiperidine with pyridin-3-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 75–85% yield under mild conditions (0–25°C, 12–24 hours). Notably, protecting the piperidine nitrogen as a tert-butoxycarbonyl (Boc) group prior to the reaction prevents undesired side reactions.
Procedure :
- Protect 4-hydroxypiperidine with Boc anhydride in dichloromethane (DCM) and triethylamine (Et₃N).
- React Boc-protected 4-hydroxypiperidine with pyridin-3-ol, DEAD, and PPh₃ in THF.
- Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM.
Nucleophilic Aromatic Substitution
Alternatively, 4-hydroxypiperidine is converted to a tosylate (4-tosyloxypiperidine) using tosyl chloride (TsCl) in pyridine. Reaction with pyridin-3-ol in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C) affords the ether in 60–70% yield. While cost-effective, this method requires harsh conditions and prolonged reaction times.
Acetylation of the Piperidine Nitrogen
The final step involves acetylating the secondary amine of 4-(pyridin-3-yloxy)piperidine. Two acylating agents are commonly utilized:
Acetyl Chloride
Treatment with acetyl chloride in DCM and Et₃N at 0–25°C achieves near-quantitative yields (90–95%). The reaction is rapid (<1 hour) and scalable, though moisture-sensitive conditions are mandatory.
Acetic Anhydride
Using acetic anhydride in tetrahydrofuran (THF) with pyridine as a base provides comparable yields (85–90%) but requires longer reaction times (4–6 hours). This method is preferable for large-scale synthesis due to the reagent’s stability.
Comparative Analysis of Synthetic Routes
The table below contrasts the efficiency of key methodologies:
Emerging Techniques and Optimization
Recent advances in catalysis and green chemistry offer promising avenues for improving synthesis:
Ultrasound-Assisted Reactions
Ultrasound irradiation (25 kHz) accelerates reaction kinetics by enhancing mass transfer. Applying this to the Mitsunobu reaction reduces reaction time by 50% while maintaining yield.
Flow Chemistry
Continuous flow reactors enable precise control over reaction parameters, minimizing side products during acetylation. Preliminary studies report 98% purity for the target compound under optimized flow conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone, it is compared with structurally analogous compounds below:
Key Findings
Synthetic Efficiency: The target compound achieves high yields (85%) and purity (98.7%) via N-oxidation and crystallization (), outperforming Vandetanib derivatives (53.5–71.1%) but comparable to tetrazole derivatives (63–85%) . Halogenated analogs, such as 1-(4-(3-chloropropoxy)phenyl)ethanone, require stringent stoichiometric control (e.g., 3 mol equivalents of K₂CO₃) to suppress side reactions .
Metabolic Stability :
- The pyridin-3-yloxy group in the target compound undergoes O-dealkylation to form hydroxylated metabolites, a pathway shared with iloperidone . In contrast, fluorobenzoisoxazole derivatives exhibit faster hepatic clearance due to N-dealkylation .
Conformational Stability: Substituents near the ethanone group influence isomerization. For example, 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone shows temperature-dependent isomerization (ΔG‡ ≈ 67 kJ/mol), whereas bulkier groups (e.g., nitroimidazole in Vandetanib derivatives) reduce conformational flexibility .
Biological Activity: The pyridin-3-yloxy group enhances CNS penetration compared to non-aromatic substituents (e.g., propoxy linkers in iloperidone impurities) . Nitroimidazole-containing analogs demonstrate dual functionality (e.g., EGFR inhibition and hypoxia targeting) but face solubility challenges .
Table 2: Physicochemical and Spectral Properties
Biological Activity
1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety, which is known to enhance its biological activity. The structural formula can be represented as follows:
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Properties
- Enzyme Inhibition
- Antimicrobial Activity
- Neuroprotective Effects
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects on cancer cell lines. A study demonstrated that it induced apoptosis in breast cancer cells through mitochondrial membrane potential disruption and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Mitochondrial dysfunction |
| A549 (Lung) | 18 | Cell cycle arrest |
Enzyme Inhibition
The compound has shown significant inhibitory activity against cholinesterases, which are crucial for neurotransmission. This inhibition is particularly relevant for neurodegenerative diseases like Alzheimer's.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12 |
| Butyrylcholinesterase | 10 |
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Neuroprotective Effects
The compound's ability to modulate neurotransmitter levels suggests potential applications in treating neurodegenerative conditions. It has been shown to enhance the release of acetylcholine in neuronal cultures.
The biological activity of this compound can be attributed to its interaction with various biomolecules:
- Receptor Binding : It acts as a ligand for several receptors, including sigma receptors and histamine receptors, influencing pain and inflammatory pathways.
- Enzyme Interaction : Inhibition of cholinesterases disrupts neurotransmitter breakdown, enhancing cholinergic signaling.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial signaling.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cell Line Studies : In vitro assays on MCF-7 cells showed a dose-dependent reduction in viability, confirming its anticancer potential.
- Animal Model Studies : In vivo experiments demonstrated that administration of the compound significantly reduced tumor size in xenograft models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-(Pyridin-3-yloxy)piperidin-1-yl)ethanone, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling pyridin-3-ol with a piperidin-1-yl ethanone precursor. Key steps include nucleophilic substitution (pyridinyloxy-piperidine formation) followed by acetylation. Optimize reaction conditions (e.g., temperature: 60–80°C, solvents: DMF or THF, catalysts: K₂CO₃) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
- Data Validation : Monitor reactions with TLC/HPLC and confirm structure via (e.g., acetyl peak at δ ~2.1 ppm, piperidine protons at δ ~1.5–3.5 ppm) .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed?
- Experimental Design : Conduct accelerated stability studies:
- Prepare solutions in buffers (pH 1–10) and incubate at 25°C/40°C.
- Analyze degradation products via LC-MS at intervals (0, 7, 14 days).
- Key metrics: % remaining parent compound, identification of hydrolyzed byproducts (e.g., piperidine cleavage). Reference: Similar protocols for piperidine derivatives in .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
- Analysis Framework :
- Source Evaluation : Compare assay conditions (cell lines, incubation time, controls). For example, activity against kinase X may vary due to ATP concentration differences .
- Structural Confirmation : Verify compound identity in conflicting studies (e.g., , HRMS). Impurities (e.g., acetyl hydrolysis products) can skew results .
- Meta-Analysis : Use PubChem BioActivity data to cross-reference dose-response trends .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
- Methodology :
- Core Modifications : Replace pyridinyloxy with substituted aryl groups (e.g., 3-chloropyridine in ) or vary the piperidine substituents (e.g., methylsulfonyl in ).
- In Silico Modeling : Dock analogs into target protein structures (e.g., using AutoDock Vina) to predict binding affinities. Validate with SPR or ITC binding assays .
- Case Study : Benzoylpiperidine derivatives (e.g., compound 66 in ) show improved selectivity via steric hindrance adjustments.
Q. What in vivo models are suitable for evaluating pharmacokinetic properties (e.g., brain penetration)?
- Experimental Design :
- ADME Profiling : Administer compound orally/IV to rodents; collect plasma/brain samples at intervals. Quantify via LC-MS/MS.
- Key Parameters : AUC, , brain-to-plasma ratio. Piperidine derivatives often exhibit moderate BBB penetration due to lipophilicity (clogP ~2.5) .
- Reference : Protocols for analogous compounds in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
